N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline
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Overview
Description
N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline is an organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-nitrothiazole. This involves treating 5-nitrothiazole with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with N-Ethyl-N-(2-(hexyloxy)ethyl)aniline in an alkaline medium. This step is crucial for forming the azo linkage between the two aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and reactant concentrations) are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole rings, leading to the formation of various oxidized products.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline and thiazole rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Industry: Utilized in the dyeing of textiles and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form stable complexes with various substrates, facilitating its use in staining and as a reagent. The nitrothiazole moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)benzene
- N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)phenol
Uniqueness
N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline is unique due to the presence of both the nitrothiazole and azo groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
97552-66-4 |
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Molecular Formula |
C19H27N5O3S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-ethyl-N-(2-hexoxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C19H27N5O3S/c1-3-5-6-7-13-27-14-12-23(4-2)17-10-8-16(9-11-17)21-22-19-20-15-18(28-19)24(25)26/h8-11,15H,3-7,12-14H2,1-2H3 |
InChI Key |
HESORDYNQVXDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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